Comparative Plasma Stability: Val-Cit-PAB ADCs Exhibit Significantly Higher Payload Release than Exo-Linker Designs
In a direct comparison, an ADC constructed with a conventional linear Val-Cit-PAB linker (MC-VC-PAB-pyrene) exhibited 36% released payload in mouse plasma, whereas a corresponding ADC with an optimized 'exo-cleavable' linker (Exo-EVC) showed only 3.5% release under the same conditions [1]. This quantifies the well-documented issue of premature payload loss from Val-Cit-PAB-based ADCs in circulation, a key differentiator from next-generation designs.
| Evidence Dimension | Payload release in mouse plasma (%) |
|---|---|
| Target Compound Data | 36% (for MC-VC-PAB-pyrene ADC, representing the Val-Cit-PAB class) |
| Comparator Or Baseline | 3.5% (for Mal-Exo-EVC-pyrene ADC) |
| Quantified Difference | 10.3-fold higher release |
| Conditions | In vitro mouse plasma stability assay; data from ADC conjugates of trastuzumab with pyrene payload |
Why This Matters
This data provides a quantitative benchmark for expected systemic stability, alerting researchers that SC-Val-Cit-PAB conjugates may require careful DAR optimization or formulation strategies to mitigate premature payload loss compared to newer linker technologies.
- [1] Matsuda, Y., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. *Journal of Medicinal Chemistry*, 67(19), 18124–18138. (Data from Table 1). View Source
